2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile
Description
“2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile” is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a chloromethyl group at position 2, a phenyl group at position 5, and an acetonitrile moiety at position 2. The chloromethyl group enhances electrophilicity, enabling further functionalization, while the acetonitrile substituent contributes to its polarity and reactivity in nucleophilic addition reactions.
The compound is cataloged under Ref: 3D-BMB23210 by CymitQuimica, with a molecular formula inferred as C₁₆H₁₁ClN₃OS (based on structural analysis) and a molecular weight of 328.8 g/mol . It is available commercially in quantities ranging from 250 mg to 2500 mg, priced between €500 and €1,786, indicating its use as a specialized building block in medicinal chemistry .
Properties
IUPAC Name |
2-[2-(chloromethyl)-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-8-12-18-14-13(15(20)19(12)7-6-17)11(9-21-14)10-4-2-1-3-5-10/h1-5,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEDMXKXYJDQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)CCl)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile typically involves the reaction of appropriate thieno[2,3-d]pyrimidine derivatives with chloromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents for substitution reactions include amines, thiols, and other nucleophiles. Oxidation reactions may involve reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions might use agents like sodium borohydride .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a sulfoxide or sulfone derivative .
Scientific Research Applications
2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[2,3-d]pyrimidine core. This interaction can modulate biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit structural modifications that influence their physicochemical properties and biological activities. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Findings from Comparative Analysis
Electrophilicity and Reactivity: The target compound’s chloromethyl group distinguishes it from analogs like Compound 1 and 2, which lack this substituent. This group facilitates alkylation reactions, making the compound a versatile intermediate in drug synthesis .
Solubility and Bioavailability :
- The acetonitrile group in the target compound enhances polarity compared to the acetic acid moieties in Compounds 1 and 2. However, carboxylic acid derivatives (e.g., Compound 2) may exhibit better aqueous solubility at physiological pH .
- Compound 3’s acetamide and thienyl groups introduce hydrogen-bonding and π-π stacking interactions, which could improve target binding but reduce solubility .
Substituent Effects on Biological Activity :
- Fluorophenyl substitution (Compound 2) is associated with increased metabolic stability and longer half-life due to fluorine’s electronegativity and resistance to oxidative degradation .
- Phenyl and thienyl groups (target compound vs. Compound 3) influence aromatic interactions with biological targets, such as kinase enzymes or DNA gyrase .
Synthetic Utility :
- The target compound’s commercial availability (CymitQuimica) and modular structure make it preferable for high-throughput screening compared to less accessible analogs like Compound 3 .
Biological Activity
2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile is a compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article summarizes the biological activity of this compound based on existing research, highlighting its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C13H9ClN2OS
- Molecular Weight : 276.74 g/mol
- CAS Number : 733030-89-2
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it affects the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, leading to reduced cell viability in cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer) .
- Cell Cycle Arrest : Studies indicate that treatment with this compound induces cell cycle arrest, promoting apoptosis in cancer cells. This was demonstrated through assays measuring cell viability and apoptosis markers .
- Case Study : In vitro experiments conducted on A431 vulvar epidermal carcinoma cells revealed significant inhibition of cell proliferation and migration when treated with thienopyrimidine derivatives, including variations of the compound .
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine compounds often correlates with their structural features:
- Chloromethyl Group : The presence of a chloromethyl group is critical for enhancing biological activity by facilitating interactions with target enzymes.
- Phenyl Substitution : The phenyl group contributes to the lipophilicity and overall stability of the compound, influencing its bioavailability and potency .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves cyclocondensation of substituted thiophene precursors with nitrile-containing reagents under basic conditions. For example, similar thieno[2,3-d]pyrimidine derivatives were synthesized using chloroacetyl chloride and phenylisothiocyanate in a stepwise electrophilic substitution followed by cyclization ( ). Optimization requires careful control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted chloromethyl intermediates. Yield improvements (>60%) are achievable by adjusting stoichiometric ratios (e.g., 1:1.2 for nitrile reagents) .
Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the chloromethyl proton at δ 4.2–4.5 ppm (quartet, J = 12 Hz) and the acetonitrile proton at δ 3.8–4.0 ppm. The aromatic protons from the phenyl group appear as a multiplet at δ 7.2–7.6 ppm. Carbon signals for the carbonyl (C=O) and nitrile (CN) groups are typically observed at δ 165–170 ppm and δ 115–120 ppm, respectively .
- IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups. Discrepancies in peak positions may indicate impurities or tautomeric forms .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding tautomerism or conformational flexibility?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural determination. Using SHELXL software ( ), refinement of thieno[2,3-d]pyrimidine derivatives has achieved R-factors <0.05 for high-resolution data. For example, analogous compounds (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) were analyzed at 298 K with a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Key parameters include bond length precision (mean σ(C–C) = 0.005 Å) and disorder modeling for flexible chloromethyl groups .
Q. What strategies are effective in addressing contradictions between spectroscopic data and computational modeling results?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in solution vs. solid-state structures). Cross-validation methods include:
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to assess conformational preferences.
- Variable-Temperature NMR : Detect tautomeric equilibria (e.g., keto-enol forms) by monitoring shifts in carbonyl or nitrile protons at different temperatures .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies .
Q. How can researchers design experiments to evaluate the biological activity of this compound, and what controls are critical?
- Methodological Answer :
- In Vitro Assays : Use cell lines (e.g., HeLa, HEK293) to assess cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition). Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤0.1% v/v).
- Dose-Response Studies : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values. Replicate experiments (n ≥ 3) to ensure statistical significance .
- ADME Profiling : Evaluate metabolic stability using liver microsomes and permeability via Caco-2 monolayers .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound?
- Methodological Answer : Follow the INCHEMBIOL project’s approach ():
- Abiotic Studies : Measure hydrolysis rates (pH 4–10, 25–50°C) and photodegradation (UV-Vis irradiation).
- Biotic Studies : Use soil microcosms to assess microbial degradation (LC-MS/MS quantification).
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC₅₀) and chronic effects on algal growth (OECD 201 guideline) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
